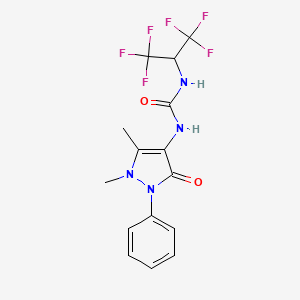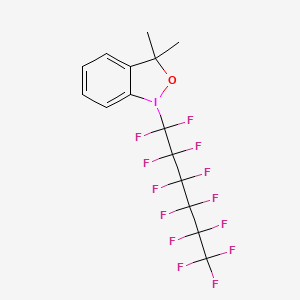![molecular formula C11H15FN4O3S B12469584 [({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12469584.png)
[({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[({N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine is a complex organic compound characterized by its unique chemical structure, which includes a fluorophenyl group, a hydrazinecarbonyl moiety, and a sulfamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [({N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with dimethylamine and a sulfamoyl chloride derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[({N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [({N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the investigation of cellular processes and molecular pathways.
Medicine
In medicine, [({N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine is explored for its potential therapeutic properties. Researchers are investigating its efficacy in treating various diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry
In industry, the compound is utilized in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Wirkmechanismus
The mechanism of action of [({N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [({N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine include:
- 1-(4-Fluorophenyl)piperazine
- Methylammonium lead halide
Uniqueness
What sets [({N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H15FN4O3S |
|---|---|
Molekulargewicht |
302.33 g/mol |
IUPAC-Name |
2-(dimethylsulfamoylamino)-N-[(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H15FN4O3S/c1-16(2)20(18,19)14-8-11(17)15-13-7-9-3-5-10(12)6-4-9/h3-7,14H,8H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
XJXXYOWCTUBXAT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)NCC(=O)NN=CC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,4-dichlorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B12469504.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamothioyl)amino]phenyl}propanoate](/img/structure/B12469508.png)

![N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12469528.png)

![6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B12469550.png)
![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12469553.png)
![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12469556.png)
![3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12469558.png)
![2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]acetamide](/img/structure/B12469561.png)
![3-{[(3-Chlorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12469585.png)
![N-[1H-indol-3-yl(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-methoxyaniline](/img/structure/B12469593.png)

![2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B12469602.png)
